N-(3-acetylphenyl)-5-bromopyridine-3-carboxamide
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Overview
Description
N-(3-acetylphenyl)-5-bromopyridine-3-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a bromopyridine moiety through a carboxamide linkage
Scientific Research Applications
N-(3-acetylphenyl)-5-bromopyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties
Mechanism of Action
Target of Action
Similar compounds such as sulfonamides have been studied for their antibacterial activities against escherichia coli, pseudomonas aeruginosa, and staphylococcus aureus .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit significant antibacterial activity . The mechanism typically involves the compound interacting with its targets, leading to changes that inhibit the growth or function of the bacteria .
Biochemical Pathways
Similar compounds have been found to interfere with bacterial growth, suggesting that they may affect pathways related to cell division or metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-bromopyridine-3-carboxamide typically involves the reaction of 3-acetylphenylamine with 5-bromopyridine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-bromopyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of N-(3-acetylphenyl)-5-substituted-pyridine-3-carboxamides.
Oxidation: Formation of N-(3-carboxyphenyl)-5-bromopyridine-3-carboxamide.
Reduction: Formation of N-(3-hydroxyphenyl)-5-bromopyridine-3-carboxamide.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-2-chloroacetamide
- N-(3-acetylphenyl)quinoline-2-carboxamide
Uniqueness
N-(3-acetylphenyl)-5-bromopyridine-3-carboxamide is unique due to the presence of the bromopyridine moiety, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-bromopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c1-9(18)10-3-2-4-13(6-10)17-14(19)11-5-12(15)8-16-7-11/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMCSFYMELLKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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